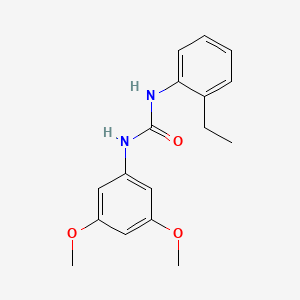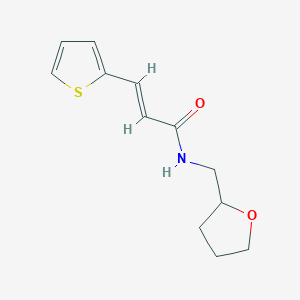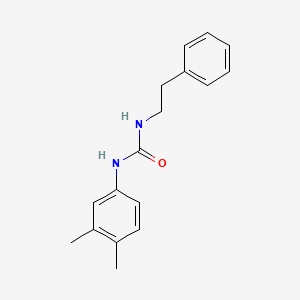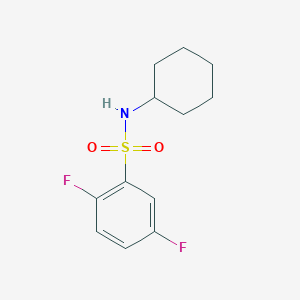![molecular formula C15H22N2O3 B5291193 N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide, commonly known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool for studying the brain and its functions cannot be ignored.
作用机制
25B-NBOMe acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist such as LSD. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of 25B-NBOMe is not fully understood, but it is thought to alter the activity of neurons in the brain, leading to the psychedelic effects observed.
Biochemical and physiological effects:
The biochemical and physiological effects of 25B-NBOMe are similar to those of other psychedelics such as LSD and psilocybin. It can cause alterations in perception, mood, and thought processes. It can also induce visual and auditory hallucinations, as well as synesthesia, where the senses are crossed and one may experience sounds as colors or vice versa. The effects of 25B-NBOMe can last up to 12 hours, and it is important to note that the drug has a high potential for abuse and can be dangerous if taken in excessive amounts.
实验室实验的优点和局限性
25B-NBOMe has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in pure form. It is also highly selective for the 5-HT2A receptor, making it a useful tool for studying this receptor. However, there are also limitations to its use. It is a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes. It also has a high potential for abuse, which can lead to ethical concerns when using it in research studies.
未来方向
There are several future directions for research on 25B-NBOMe. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research is its effects on the brain and its functions, particularly in relation to the 5-HT2A receptor. Additionally, more research is needed to understand the long-term effects of 25B-NBOMe on the brain and its potential for addiction. Overall, 25B-NBOMe has the potential to be a valuable research tool in the study of the brain and its functions, but it is important to proceed with caution and consider the ethical implications of its use.
合成方法
The synthesis of 25B-NBOMe involves the reaction of 2-(4-morpholinyl)phenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methoxyamine hydrochloride to form the final product. The synthesis is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
25B-NBOMe has been used as a research tool for studying the brain and its functions. It has been shown to bind selectively to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. By studying the effects of 25B-NBOMe on this receptor, researchers can gain a better understanding of these disorders and develop new treatments.
属性
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-15(18)16-13-11-12(19-2)5-6-14(13)17-7-9-20-10-8-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDNEMVCYOEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)



![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)




![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
